5-(Benzyloxy)-2-methoxybenzaldehyde
Overview
Description
5-(Benzyloxy)-2-methoxybenzaldehyde: is an organic compound with the molecular formula C15H14O3. It is a benzaldehyde derivative, characterized by the presence of a benzyloxy group at the 5-position and a methoxy group at the 2-position on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Scientific Research Applications
Chemistry: 5-(Benzyloxy)-2-methoxybenzaldehyde is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them valuable in drug discovery and development.
Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of specialty chemicals. Its unique structural features make it a versatile intermediate in various industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with enzymes such as aldose reductase . Aldose reductase is a key inhibitory target for alleviating diabetic complications .
Mode of Action
It’s known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Similar compounds have been known to inhibit aldose reductase, which could potentially alleviate diabetic complications .
Safety and Hazards
The safety and hazards associated with a compound like “5-(Benzyloxy)-2-methoxybenzaldehyde” would depend on its specific chemical structure and properties. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols, including the use of personal protective equipment and proper ventilation .
Future Directions
The future directions for research involving a compound like “5-(Benzyloxy)-2-methoxybenzaldehyde” could be quite varied, depending on the specific interests and goals of the researchers. Potential areas of interest could include further exploration of the compound’s chemical properties, investigation of its potential uses in various applications (such as drug discovery or materials science), or development of new synthesis methods .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2-methoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 2-methoxybenzaldehyde.
Benzylation: The 2-methoxybenzaldehyde undergoes benzylation at the 5-position. This can be achieved using benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone.
Reaction Conditions: The reaction mixture is usually heated under reflux conditions to facilitate the benzylation process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-(Benzyloxy)-2-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and benzyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products:
Oxidation: 5-(Benzyloxy)-2-methoxybenzoic acid.
Reduction: 5-(Benzyloxy)-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
2-Methoxybenzaldehyde: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.
5-Methoxy-2-benzyloxybenzaldehyde: Similar structure but with different substitution pattern, leading to distinct reactivity and applications.
4-Benzyloxy-3,5-dimethylbenzaldehyde: Another benzaldehyde derivative with different substituents, used in different contexts.
Uniqueness: 5-(Benzyloxy)-2-methoxybenzaldehyde is unique due to the specific positioning of the benzyloxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Properties
IUPAC Name |
2-methoxy-5-phenylmethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-15-8-7-14(9-13(15)10-16)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXSRFWURWTTRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.